molecular formula C15H11ClFN3O2 B11778167 5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11778167
M. Wt: 319.72 g/mol
InChI Key: GUFJGUULYAUOHA-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group: This step involves the nucleophilic substitution reaction where the oxadiazole ring is reacted with 3-chloro-4-((3-fluorobenzyl)oxy)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Lapatinib: A tyrosine kinase inhibitor used in the treatment of breast cancer.

    Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for non-small cell lung cancer and pancreatic cancer.

Uniqueness

5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of the oxadiazole ring with the 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group differentiates it from other similar compounds and may result in unique interactions with biological targets.

Properties

Molecular Formula

C15H11ClFN3O2

Molecular Weight

319.72 g/mol

IUPAC Name

5-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H11ClFN3O2/c16-12-7-10(14-19-20-15(18)22-14)4-5-13(12)21-8-9-2-1-3-11(17)6-9/h1-7H,8H2,(H2,18,20)

InChI Key

GUFJGUULYAUOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl

Origin of Product

United States

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